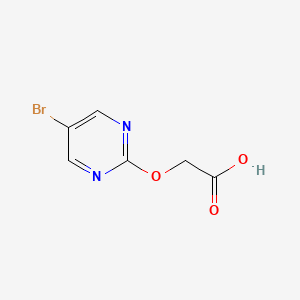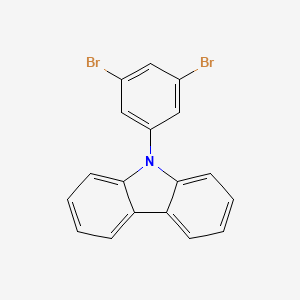
2-Amino-1-Naphthalinsulfonsäure-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-aminonaphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H9NNaO3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2-aminonaphthalene-1-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2-aminonaphthalene-1-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-aminonaphthalene-1-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ionenpaar-Chromatographie
2-Amino-1-Naphthalinsulfonsäure-Natriumsalz wird in der Ionenpaar-Chromatographie eingesetzt, einer Form der Flüssigchromatographie, die die Trennung ionisierbarer Verbindungen ermöglicht, die mit nicht-ionisierbaren Lösungsmitteln gemischt sind. Sie ist besonders gut geeignet für Substanzen, die nicht ausreichend lipophil sind .
Synthese von Farbstoffen und Pigmenten
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Farbstoffe und Pigmente. Ihre Sulfonsäuregruppe bindet an viele organische Verbindungen und bildet stabile, leuchtend gefärbte Azofarbstoffe, die in der Textil- und Papierindustrie verwendet werden .
Metall-Ionen-Indikatoren
In der analytischen Chemie wird this compound als Metall-Ionen-Indikator eingesetzt. Es bildet Komplexe mit Metallionen, die verwendet werden können, um das Vorhandensein von Metallen in Lösungen durch kolorimetrische Veränderungen nachzuweisen .
Phosphorophor für den Peptidnachweis
Es ist als Phosphorophor beim Nachweis von Peptiden durch Kapillarelektrophorese anwendbar. Diese Technik ist essentiell für die Analyse biologischer Proben, wo sie verwendet werden kann, um Peptide zu identifizieren und zu quantifizieren .
Künstliche Rezeptoren in der Wasseraufbereitung
Die Verbindung wird zur Synthese von Scandiumkomplexen verwendet, die als künstliche Rezeptoren fungieren. Diese Rezeptoren sind effektiv bei der Entfernung von amphoteren α-Aminosäuren aus wässrigen Lösungen, was ein wichtiger Schritt bei der Wasserreinigung ist .
Forschung zur organischen Synthese
This compound wird auch in der Forschung zur organischen Synthese eingesetzt. Es kann ein Reaktant in verschiedenen chemischen Reaktionen sein und zur Entwicklung neuer synthetischer Methoden und Materialien beitragen .
Wirkmechanismus
Target of Action
Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions
Mode of Action
It has been suggested that the compound may interact with its targets through non-covalent binding . This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.
Biochemical Pathways
Given its potential to interact with organic anions , it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.
Result of Action
Given its potential interactions with organic anions , it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.
Biochemische Analyse
Biochemical Properties
Sodium 2-aminonaphthalene-1-sulphonate plays a significant role in biochemical reactions, particularly in the context of protein interactions. This compound is known to interact with human serum albumin, a major protein in human blood that binds and transports various substances. The interaction between sodium 2-aminonaphthalene-1-sulphonate and human serum albumin involves both hydrophobic and electrostatic interactions, which can alter the conformation and stability of the protein . Additionally, sodium 2-aminonaphthalene-1-sulphonate can form Schiff bases, which are known to interact with proteins and enzymes, potentially affecting their activity and function .
Cellular Effects
Sodium 2-aminonaphthalene-1-sulphonate has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by interacting with key proteins involved in these pathways. For example, sodium 2-aminonaphthalene-1-sulphonate can bind to and modulate the activity of protein kinases, which are crucial regulators of cell signaling . This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of sodium 2-aminonaphthalene-1-sulphonate involves its ability to bind to specific biomolecules and modulate their activity. This compound can form stable complexes with proteins and enzymes, leading to either inhibition or activation of their function. For instance, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-aminonaphthalene-1-sulphonate can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of sodium 2-aminonaphthalene-1-sulphonate on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to sodium 2-aminonaphthalene-1-sulphonate can lead to changes in cell signaling and gene expression, which may have implications for cellular health and function .
Dosage Effects in Animal Models
The effects of sodium 2-aminonaphthalene-1-sulphonate in animal models are dose-dependent. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, sodium 2-aminonaphthalene-1-sulphonate can induce adverse effects, including cellular toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.
Metabolic Pathways
Sodium 2-aminonaphthalene-1-sulphonate is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, sodium 2-aminonaphthalene-1-sulphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, sodium 2-aminonaphthalene-1-sulphonate can bind to transport proteins in the cell membrane, allowing it to be efficiently transported into the cell .
Subcellular Localization
The subcellular localization of sodium 2-aminonaphthalene-1-sulphonate is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of sodium 2-aminonaphthalene-1-sulphonate within these compartments can impact its activity and function, as well as its interactions with other biomolecules .
Eigenschaften
CAS-Nummer |
25293-52-1 |
|---|---|
Molekularformel |
C10H9NNaO3S |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
sodium;2-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14); |
InChI-Schlüssel |
CQKSUVQRWNZDIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
25293-52-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)









![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)



